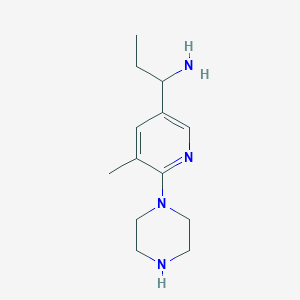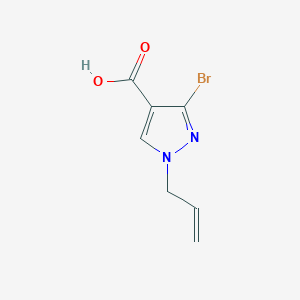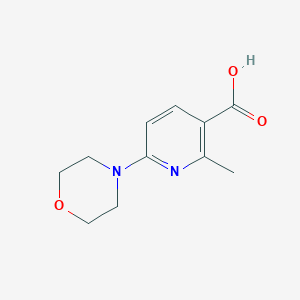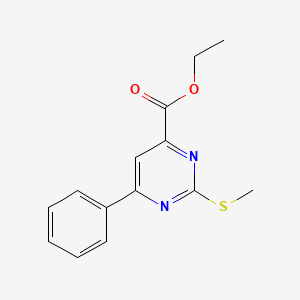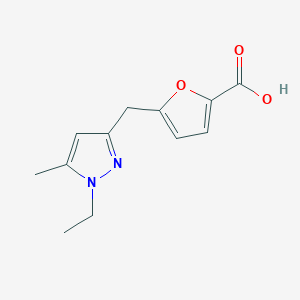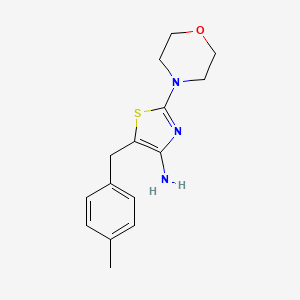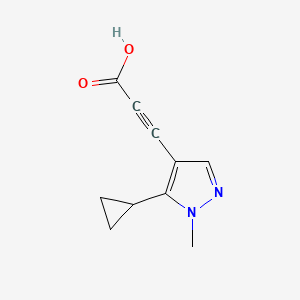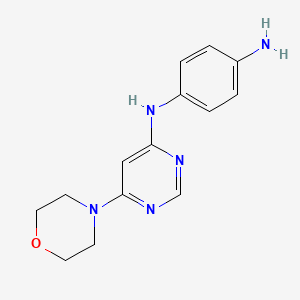
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H17N5O. It is a derivative of pyrimidine and morpholine, featuring a benzene ring substituted with a morpholinopyrimidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine can be synthesized through a multi-step process involving the reaction of 4-chloropyrimidine with morpholine, followed by the coupling of the resulting intermediate with 1,4-diaminobenzene. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with various metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine: Similar structure but with a methyl group at the 6-position of the pyrimidine ring.
N1-(6-(1-Pyrazolyl)-4-pyrimidinyl)benzene-1,4-diamine: Contains a pyrazole group instead of morpholine.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Features pyridine groups instead of morpholine and pyrimidine.
Uniqueness
N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of morpholine and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
4-N-(6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H17N5O/c15-11-1-3-12(4-2-11)18-13-9-14(17-10-16-13)19-5-7-20-8-6-19/h1-4,9-10H,5-8,15H2,(H,16,17,18) |
InChI Key |
JBZVSTZFGUENCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


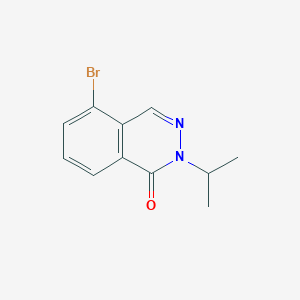
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
